3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
Description
Key Functional Groups and Their Roles:
| Functional Group | Position | Role |
|---|---|---|
| Methoxy (-OCH₃) | 3,4,5 on benzene | Enhances lipophilicity and influences electronic distribution |
| Sulfamoyl (-SO₂NH-) | Central bridge | Facilitates hydrogen bonding and target binding |
| Oxazole ring | Terminal group | Contributes to π-π stacking and metabolic stability |
The SMILES notation (COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C) confirms the connectivity of these groups. The methoxy groups create steric hindrance, while the oxazole ring’s electron-deficient nature promotes interactions with biological targets.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-12-9-18(22-30-12)23-31(25,26)15-7-5-14(6-8-15)21-20(24)13-10-16(27-2)19(29-4)17(11-13)28-3/h5-11H,1-4H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRYHTLRPWLDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
Reactants :
-
3,4,5-Trimethoxybenzoic acid (10 mmol)
-
Thionyl chloride (15 mmol)
Conditions :
Step 2: Formation of 4-Aminophenylsulfonamide Intermediate
Reactants :
-
5-Methyl-1,2-oxazol-3-amine (5 mmol)
-
4-Nitrobenzenesulfonyl chloride (5.5 mmol)
Conditions :
Step 3: Catalytic Hydrogenation of Nitro Group
Reactants :
-
4-Nitro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (4 mmol)
-
H₂ (1 atm) over 10% Pd/C (50 mg)
Conditions :
-
Ethanol (20 mL), 25°C, 6 h.
-
Filtered through Celite to remove catalyst.
Yield : 95% (4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide).
Step 4: Amide Coupling with 3,4,5-Trimethoxybenzoyl Chloride
Reactants :
-
3,4,5-Trimethoxybenzoyl chloride (4.5 mmol)
-
4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (4 mmol)
Conditions :
-
Tetrahydrofuran (THF, 15 mL) and triethylamine (6 mmol) at 0°C→70°C for 7 h.
-
Quenched with ice water, recrystallized from ethanol/water (1:1).
Yield : 63% (brown flocculent crystals).
| Step | Key Parameters | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Thionyl chloride reflux | 90% | 98% |
| 2 | Pyridine in DCM | 78% | 95% |
| 3 | Pd/C hydrogenation | 95% | 99% |
| 4 | THF/TEA coupling | 63% | 91% |
Synthetic Route 2: One-Pot Tandem Sulfonylation-Amidation
Reaction Design
To reduce purification steps, a tandem approach couples 3,4,5-trimethoxybenzoic acid directly with in-situ-generated sulfonamide:
Reactants :
-
3,4,5-Trimethoxybenzoic acid (10 mmol)
-
4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (9 mmol)
-
EDCl (10.5 mmol), HOBt (10 mmol)
Conditions :
Yield : 58% (requires chromatographic purification with CHCl₃/MeOH 95:5).
Reaction Optimization and Challenges
Solvent Effects on Amidation
Temperature Control
Catalytic Improvements
Purification and Characterization
Recrystallization vs. Chromatography
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the isoxazole moiety can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Strong nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxy groups can enhance the compound’s binding affinity through hydrophobic interactions, while the sulfamoyl group can form hydrogen bonds with target proteins. The isoxazole moiety may contribute to the compound’s overall stability and bioactivity.
Comparison with Similar Compounds
Key Observations :
- Trimethoxy substitution (target compound) enhances steric bulk and electron-donating capacity compared to unsubstituted or mono-substituted analogs. This may influence binding to hydrophobic enzyme pockets .
Key Observations :
- The carbamothioyl derivatives (e.g., ethyl carbamate) exhibit superior antimicrobial activity compared to benzamide-only analogs, likely due to enhanced hydrogen bonding with bacterial enzymes .
- The target compound’s trimethoxy group may improve binding to kinase targets (e.g., EGFR) by mimicking ATP’s adenine moiety, though experimental validation is pending .
Crystallographic and Conformational Analysis
Table 3: Structural Parameters from X-ray Studies
Key Observations :
- Hydrogen-bonded chains along the [0 0 1] axis (observed in the methanolate derivative) highlight the role of solvent in stabilizing crystal packing .
Biological Activity
3,4,5-Trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (CAS No. 356561-65-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 447.46 g/mol. The compound features a complex structure that includes methoxy groups and a sulfamoyl moiety, which are critical for its biological activity.
Antiviral Activity
Research has indicated that derivatives of benzamide compounds exhibit significant antiviral properties. In particular, studies have shown that similar compounds can inhibit enterovirus 71 (EV71), a pathogen responsible for hand-foot-and-mouth disease. The IC values for these compounds ranged from 5.7 μM to 18 μM against various strains of EV71, suggesting promising antiviral potential .
Antimicrobial Activity
The sulfonamide derivatives related to this compound have been studied for their antimicrobial properties. For instance, the synthesis of related sulfonamide compounds has demonstrated effective inhibition against bacterial strains. The presence of the sulfamoyl group is often linked to enhanced antibacterial activity by interfering with folic acid synthesis in bacteria .
Study on Antiviral Efficacy
A study published in Molecules evaluated a series of N-phenylbenzamide derivatives for their antiviral activity against multiple strains of EV71. The results indicated that modifications at the C-3 position of the benzene ring significantly impacted antiviral potency. Compounds with electron-withdrawing groups showed increased activity compared to those without such modifications .
| Compound | Strain Tested | IC (μM) | TC (μM) | Selectivity Index |
|---|---|---|---|---|
| 1e | H (C2 genotype) | 5.7 ± 0.8 | 620 ± 0.0 | 108 |
| 1c | SZ-98 | 15 | - | >10 |
| 5e | JS-52-3 | 16 | - | >15 |
Synthesis and Characterization
The synthesis of this compound involves reacting specific sulfonamide precursors with benzamide derivatives under controlled conditions. The process typically includes adjusting pH and monitoring reaction progress through spectroscopic methods to ensure high yield and purity .
The proposed mechanism of action for compounds like this compound involves interference with viral replication processes or bacterial metabolic pathways. The sulfonamide moiety is known to mimic para-amino benzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria, which is crucial for folate synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
